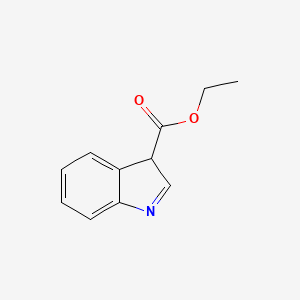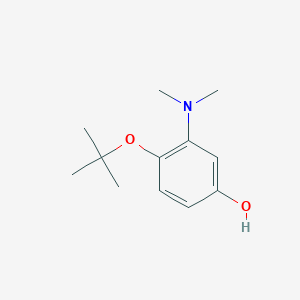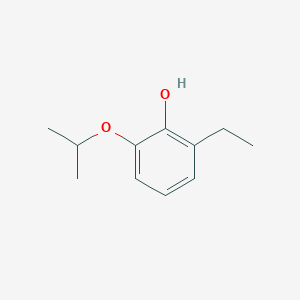
2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C7H2F6N2O It is characterized by the presence of two trifluoromethyl groups attached to a pyrimidine ring, along with an aldehyde functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde typically involves the reaction of 2,6-dichloropyrimidine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,6-Bis(trifluoromethyl)pyrimidine-4-carboxylic acid.
Reduction: 2,6-Bis(trifluoromethyl)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
2,6-Bis(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2,4-Bis(trifluoromethyl)pyrimidine: Similar structure but with trifluoromethyl groups at the 2 and 4 positions instead of 2 and 6.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains two pyridine rings connected by a single bond, each with a trifluoromethyl group at the 4-position.
Uniqueness: 2,6-Bis(trifluoromethyl)pyrimidine-4-carbaldehyde is unique due to the presence of both trifluoromethyl groups and an aldehyde functional group on a pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C7H2F6N2O |
|---|---|
Molecular Weight |
244.09 g/mol |
IUPAC Name |
2,6-bis(trifluoromethyl)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C7H2F6N2O/c8-6(9,10)4-1-3(2-16)14-5(15-4)7(11,12)13/h1-2H |
InChI Key |
MZRZTEMRPKUXNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1C(F)(F)F)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)







